molecular formula C7H11ClN2O2S B2522742 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride CAS No. 2171793-94-3

1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2522742
CAS No.: 2171793-94-3
M. Wt: 222.69
InChI Key: KCWKJXAGPOAXRY-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a pyrazole core substituted with a tert-butyl group at the 1-position and a sulfonyl chloride (-SO₂Cl) moiety at the 5-position. The tert-butyl group confers steric bulk, enhancing stability and influencing solubility and reactivity. Sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly for forming sulfonamides via nucleophilic substitution.

Properties

IUPAC Name

2-tert-butylpyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2S/c1-7(2,3)10-6(4-5-9-10)13(8,11)12/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWKJXAGPOAXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC=N1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 1-(tert-Butyl)-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows: [ \text{1-(tert-Butyl)-1H-pyrazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form sulfinyl or sulfenyl derivatives under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the HCl formed during the reaction.

    Hydrolysis: Conducted in aqueous or mixed solvent systems.

    Reduction: Requires reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

Synthesis and Chemical Properties

1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride is synthesized through the reaction of 1-(tert-butyl)-1H-pyrazole with chlorosulfonic acid. This reaction is typically conducted under controlled conditions to ensure selective formation of the sulfonyl chloride functional group. The general reaction can be represented as follows:

1 tert Butyl 1H pyrazole+Chlorosulfonic acid1 tert Butyl 1H pyrazole 5 sulfonyl chloride+HCl\text{1 tert Butyl 1H pyrazole}+\text{Chlorosulfonic acid}\rightarrow \text{1 tert Butyl 1H pyrazole 5 sulfonyl chloride}+\text{HCl}

The compound is characterized by its molecular formula C7H11ClN2O2SC_7H_{11}ClN_2O_2S and a molecular weight of approximately 222.7 g/mol. Its structure includes a pyrazole ring substituted with a tert-butyl group and a sulfonyl chloride group, contributing to its reactivity and potential applications in various fields.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, which is exploited in synthetic transformations to produce sulfonamide derivatives and other functionalized compounds.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential use in drug development. It acts as a building block for sulfonamide-based drugs, which are known for their antibacterial properties. Research has shown that derivatives of pyrazole sulfonamides exhibit significant biological activity against various pathogens, making them promising candidates for therapeutic applications .

For instance, studies have focused on optimizing pyrazole sulfonamide derivatives to enhance their efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis (sleeping sickness). Modifications to the core structure have improved blood-brain barrier penetration, essential for treating central nervous system infections .

Biological Research

The compound is also employed in biological research for modifying biomolecules to study enzyme mechanisms and protein interactions. Its ability to form stable derivatives allows researchers to elucidate the mechanisms of action in various biological systems . For example, studies have utilized this compound in enzyme inhibition assays, demonstrating its potential as a tool for investigating enzyme-substrate interactions.

Case Study 1: Antibacterial Activity

Research published in International Journal of Pharmaceutical Sciences Review and Research demonstrated that pyrazole derivatives, including those derived from this compound, exhibited high antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a lead structure for developing new antibacterial agents .

Case Study 2: Antiparasitic Activity

Another study focused on optimizing pyrazole sulfonamides for treating human African trypanosomiasis revealed that modifications to the head group significantly improved the compound's activity against T. brucei. The lead compound showed potent inhibition with an IC50 value as low as 0.002 μM, indicating strong therapeutic potential .

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a sulfonylating agent.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The primary pathway involves the nucleophilic attack on the sulfonyl chloride group, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key parameters of 1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties Reference
This compound* C₇H₁₁ClN₂O₂S 222.67 tert-Butyl (1), -SO₂Cl (5) Steric hindrance, moisture-sensitive Inferred
1-Butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride C₈H₁₃ClN₂O₂S 236.72 Butyl (1), methyl (5), -SO₂Cl (4) Lower steric bulk, reactive at C4
3-Bromo-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride C₆H₈BrClN₂O₂S 309.57 Isopropyl (1), Br (3), -SO₂Cl (5) Electron-withdrawing Br enhances reactivity
1-(4-tert-Butylphenyl)-1H-pyrazole-5-sulfonyl chloride C₁₄H₁₈ClN₂O₂S 333.82 4-tert-Butylphenyl (1), -SO₂Cl (5) Increased lipophilicity, bulky aromatic
1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride C₉H₁₃ClN₂O 200.67 tert-Butyl (1), methyl (3), -COCl (5) Less reactive than sulfonyl chloride

*Inferred molecular weight based on structural analysis.

Key Observations:
  • Reactivity : The presence of bromine in 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride increases electrophilicity at the sulfonyl chloride group, enhancing reactivity toward amines .
  • Lipophilicity : Aromatic substituents (e.g., 4-tert-butylphenyl) increase molecular weight and lipophilicity, which may improve membrane permeability in drug design .

Stability and Handling

  • Moisture Sensitivity : Like 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride, the target compound is moisture-sensitive, requiring storage under inert conditions .
  • Thermal Stability : Bulky tert-butyl groups generally enhance thermal stability compared to linear alkyl chains (e.g., butyl) .

Biological Activity

1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

  • Chemical Formula : C7H10ClN2O2S
  • CAS Number : 2171793-94-3
  • Molecular Weight : 218.68 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways.

Inhibition of Enzymatic Activity

Recent studies have shown that compounds in the pyrazole class can inhibit lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. For instance, derivatives of pyrazole have demonstrated low nanomolar inhibition of LDHA and LDHB, leading to reduced lactate production in cancer cell lines such as MiaPaCa2 and A673 .

Biological Activities

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Some pyrazole derivatives have been evaluated for their antimicrobial properties. For example, modifications to the pyrazole structure have led to enhanced activity against Trypanosoma brucei, the causative agent of African sleeping sickness .
  • Anti-inflammatory Effects : Pyrazole compounds have been recognized for their anti-inflammatory properties. Studies indicate that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Study on Antimicrobial Activity

A study focused on the optimization of pyrazole sulfonamides reported that specific modifications resulted in significant inhibition of TbN-myristoyltransferase (NMT)*, with IC50 values as low as 0.002 μM. This compound exhibited promising results in mouse models for stage 1 human African trypanosomiasis .

Study on Anti-inflammatory Activity

Another research effort highlighted the synthesis of a series of pyrazole-based compounds that showed potent COX-2 inhibitory activity with IC50 values ranging from 0.01 μM to 5.40 μM. These compounds also exhibited selectivity indices significantly higher than standard anti-inflammatory drugs like celecoxib .

Data Table: Summary of Biological Activities

Activity Type Target/Pathway IC50 Value Reference
AntimicrobialTbNMT*0.002 μM
Anti-inflammatoryCOX-20.01 μM
Lactate Dehydrogenase InhibitionLDHA/LDHBLow nM

Q & A

Q. What are the common synthetic routes for preparing 1-(tert-butyl)-1H-pyrazole-5-sulfonyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via sulfonation of the pyrazole core followed by chlorination. For example, sulfonyl chloride derivatives are often prepared using chlorinating agents like cyanuric chloride (method A) under anhydrous conditions . Solvent choice (e.g., dichloromethane or DMF) and temperature control (0–5°C) are critical to minimize side reactions. Yields exceeding 80% are achievable with stoichiometric optimization and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., tert-butyl at N1, sulfonyl chloride at C5). Look for characteristic shifts: tert-butyl protons at ~1.4 ppm and sulfonyl chloride groups influencing adjacent pyrazole protons .
  • IR Spectroscopy : Strong S=O stretching bands near 1360–1180 cm⁻¹ and S-Cl stretches at ~580 cm⁻¹ .
  • Elemental Analysis : Validate purity, especially if the compound is used in kinetic studies .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Store under inert gas (argon/nitrogen) at –20°C in airtight, moisture-free containers. Decomposition occurs via hydrolysis of the sulfonyl chloride group, releasing HCl and forming sulfonic acid byproducts. Avoid prolonged exposure to humidity or basic conditions .

Q. What are the primary applications of this sulfonyl chloride in synthetic chemistry?

It serves as a versatile electrophile for synthesizing sulfonamides, sulfonate esters, and heterocyclic derivatives. For example, coupling with amines or alcohols under mild conditions (e.g., Et₃N in THF) generates bioactive intermediates for protease inhibitors or kinase modulators .

Q. What safety precautions are essential when working with this compound?

Use fume hoods, nitrile gloves, and eye protection. Hydrolysis products (HCl gas) require neutralization with sodium bicarbonate. Waste disposal must follow institutional guidelines for halogenated organics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for sulfonyl chloride derivatives in cross-coupling reactions?

Systematic variation of catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. ethereal), and temperature can clarify discrepancies. For instance, Pd-mediated couplings may require anhydrous DMF at 80°C, while Cu-catalyzed reactions proceed in THF at room temperature . Kinetic studies (e.g., monitoring via ¹H NMR) can identify rate-limiting steps .

Q. What strategies optimize the regioselectivity of sulfonylation in pyrazole systems with multiple reactive sites?

  • Directed ortho-metalation : Use tert-butyl as a directing group to favor sulfonylation at C5 .
  • Protecting Groups : Temporarily block competing sites (e.g., N-methylation) before sulfonation . Computational modeling (DFT) can predict electronic effects of substituents on reaction pathways .

Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in nucleophilic substitutions?

The bulky tert-butyl group at N1 hinders approach of nucleophiles to the pyrazole ring, slowing reactions at C3/C4. However, the sulfonyl chloride at C5 remains accessible due to its electron-withdrawing nature, enabling selective modifications .

Q. What methodologies are effective for analyzing trace byproducts formed during synthesis?

  • LC-MS/MS : Detects low-abundance impurities (e.g., sulfonic acid derivatives) with high sensitivity .
  • X-ray Crystallography : Resolves structural ambiguities in byproducts, such as regioisomeric sulfonamides .
  • Isotopic Labeling : Track chloride displacement pathways using ³⁶Cl-labeled reagents .

Q. How can this compound be leveraged in designing covalent inhibitors for cysteine proteases?

The sulfonyl chloride reacts with cysteine thiols in proteases, forming irreversible adducts. Rational design involves:

  • Molecular Docking : Predict binding poses with the tert-butyl group occupying hydrophobic S1 pockets .
  • Kinetic Assays : Measure kinact/Ki values to compare inhibitor potency across enzyme isoforms .

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